molecular formula C19H23N5O B2872642 2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol CAS No. 850236-62-3

2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol

Cat. No.: B2872642
CAS No.: 850236-62-3
M. Wt: 337.427
InChI Key: XHYGNVWIKNKPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol (CAS 850236-62-3) is a chemical compound with the molecular formula C19H23N5O and a molecular weight of 337.42 g/mol . This compound belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic systems, which are recognized as a notable scaffold in medicinal chemistry with significant potential in targeted cancer therapy . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity as protein kinase inhibitors (PKIs), playing a critical role in disrupting aberrant signaling pathways that drive oncogenesis . These compounds can act as ATP-competitive inhibitors, targeting kinases that are frequently disrupted in cancers, making them important subjects for the development of next-generation small-molecule therapeutics . The structural framework of this compound, featuring a piperazinyl-ethanol side chain, suggests potential for enhanced solubility and interaction with biological targets. Researchers utilize this and related compounds for investigating new therapeutic approaches in areas such as non-small cell lung cancer (NSCLC) and melanoma, given the established role of pyrazolo[1,5-a]pyrimidine cores in inhibiting kinases like EGFR, B-Raf, and MEK . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-15-13-18(23-9-7-22(8-10-23)11-12-25)24-19(21-15)17(14-20-24)16-5-3-2-4-6-16/h2-6,13-14,25H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYGNVWIKNKPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a derivative of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C21_{21}H24_{24}N6_{6}O
  • Molecular Weight : 392.46 g/mol

This compound features a piperazine moiety linked to a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds within this class have shown selective inhibition of cancer cell proliferation and induction of apoptosis. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptotic cell death.

Table 1: Summary of Anticancer Activity

CompoundCell LineGI50 (nM)Mechanism
2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanolHeLa<100Tubulin Inhibition
5f (related compound)A549<1Colchicine Site Binding
22 (related compound)MCF-7<10PI3K/Akt Pathway Inhibition

The compound's ability to inhibit tubulin polymerization has been highlighted in studies where it demonstrated low GI50 values against various cancer cell lines, indicating potent cytotoxicity .

Enzymatic Inhibition

In addition to its anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidines have been studied for their enzymatic inhibitory activities. They have been shown to inhibit several kinases involved in cancer progression and survival pathways.

Table 2: Enzymatic Targets

Enzyme TargetInhibition Type
AURKACompetitive
FLT3Non-competitive
MEKAllosteric

These inhibitory effects suggest a multifaceted approach in targeting cancer cells by disrupting critical signaling pathways that promote tumor growth .

Case Studies

Several studies have explored the biological activity of compounds related to 2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol . Notably:

  • Study on Antitumor Activity : A recent study demonstrated that derivatives exhibited significant antitumor effects in vivo, with notable reductions in tumor size in xenograft models when administered at specific dosages .
  • Kinase Inhibition Study : Another research focused on the compound's ability to inhibit various kinases associated with cell proliferation and survival. The findings suggested that the compound effectively reduced kinase activity in a dose-dependent manner, further validating its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 7

Morpholine vs. Piperazine-Ethanol
  • 5-Methyl-7-morpholin-4-yl-3-phenyl-pyrazolo[1,5-a]pyrimidine (): Replaces the piperazine-ethanol group with a morpholine ring. Morpholine improves metabolic stability and logP but reduces hydrogen-bonding capacity compared to ethanol-substituted piperazine. Molecular weight: 335.4 g/mol (vs. 337.4 for the target compound).
4-Methylpiperazine
  • 5-Isopropyl-2-methyl-7-(4-methyl-1-piperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine (): Substitutes the ethanol group with a 4-methylpiperazine. Additional isopropyl and methyl groups may enhance steric hindrance, affecting binding pocket interactions.

Core Modifications: Additional Substituents

2-Methyl and 3,5-Diphenyl Derivatives
  • 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol (CAS 900897-56-5; ): Adds methyl (position 2) and phenyl (position 5) groups to the core. Increased aromaticity may enhance π-π stacking in hydrophobic pockets but raises molecular weight (413.5 g/mol) and logP. Retains the ethanol-piperazine group, preserving solubility advantages.
Chlorophenyl Substituents
  • 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol (CAS 841253-81-4; ): Replaces piperazine with piperidine and introduces a 4-chlorophenyl group. Piperidine’s single nitrogen reduces basicity compared to piperazine, affecting protonation states at physiological pH.

Trifluoromethyl and Ketone-Linked Analogues

  • (4-Benzenzhydryl-piperazin-1-yl)-(5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-3-yl)-methanone (): Incorporates a trifluoromethyl group (position 7) and a ketone-linked benzhydryl-piperazine. Trifluoromethyl increases metabolic stability and electronegativity, while the ketone linker may restrict conformational flexibility. Higher molecular weight (563.6 g/mol) and logP compared to the target compound.

Indole- and Morpholine-Containing Derivatives

  • 2-((4-tert-butylpiperazin-1-yl)methyl)-5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine (): Combines morpholine (position 7) and indole (position 5) substituents. Molecular weight: 542.6 g/mol, indicating reduced drug-likeness by Lipinski’s rules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.